molecular formula C8H3ClF4O2 B138975 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine CAS No. 151276-12-9

6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine

Cat. No.: B138975
CAS No.: 151276-12-9
M. Wt: 242.55 g/mol
InChI Key: ZDMFRYWOGKBNEQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine (CAS 120934-16-9) features a benzo[1,4]dioxine core substituted with a chlorine atom at position 6, tetrafluoro groups at positions 2 and 3, and a nitro group at position 7 . Its molecular formula is C₈H₂ClF₄NO₄, and it is structurally characterized by a partially saturated dioxine ring with electron-withdrawing substituents (Cl, F, NO₂), which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMFRYWOGKBNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihaloethane-Mediated Ring Closure

A prevalent method involves reacting 2,3-dihydroxybenzene derivatives with 1,2-dihaloethane under basic conditions. For example, 2,3-dihydroxybenzoic acid reacts with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) and N,N\text{N,N}-dimethylformamide (DMF) at 65°C for 24 hours to form 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid. Adapting this approach, substituting 1,2-dibromoethane with 1,1,2,2-tetrafluoro-1,2-dichloroethane could yield the tetrafluoro backbone, though this requires stringent temperature control (>140°C) to avoid side reactions.

Table 1: Cyclization Conditions for Benzodioxine Derivatives

PrecursorHalogen SourceBaseSolventTemperatureYield
2,3-Dihydroxybenzoic acid1,2-DibromoethaneK2CO3\text{K}_2\text{CO}_3DMF65°C85%
6-Chloro-2,3-dihydroxybenzene1,1,2,2-Tetrafluoro-1,2-dichloroethaneNaHCO3\text{NaHCO}_3Isopropanol100°C82%

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) catalyzes the formation of benzodioxine derivatives from diol precursors. In one protocol, 2,3-dihydroxybenzene and 2-(2-hydroxyethyl)isoindoline-1,3-dione were heated at 140–160°C with H2SO4\text{H}_2\text{SO}_4, achieving cyclization within 4 hours. For fluorinated analogs, this method may require fluorinated diols, such as 2,2,3,3-tetrafluoro-1,4-butanediol, though yields remain unverified for the target compound.

Halogenation Techniques for Chloro and Fluoro Substituents

Electrophilic Chlorination

SubstrateFluorinating AgentSolventTemperatureTimeYield
2,3-DichlorobenzodioxineKF\text{KF}DMAc150°C12 h65%
2,3-DihydroxybenzodioxineSF4\text{SF}_4CH2Cl2\text{CH}_2\text{Cl}_225°C6 h45%

Optimization of Reaction Conditions

Solvent and Temperature Effects

High-boiling solvents like DMF and isopropanol enhance cyclization efficiency by stabilizing intermediates. For example, NaHCO3_3-mediated reactions in isopropanol at 100°C achieve 82% yield for analogous benzodioxines. Conversely, fluorination reactions require anhydrous conditions to prevent hydrolysis, necessitating solvents like DMAc or tetrahydrofuran (THF).

Catalytic Systems

Acid catalysts (H2SO4\text{H}_2\text{SO}_4, polyphosphoric acid) accelerate ring closure but may degrade fluorinated intermediates. Transition metal catalysts (e.g., Pd/C) are avoided due to fluorine’s electronegativity, which poisons active sites. Recent advances utilize microwave irradiation to reduce reaction times from hours to minutes, though this remains untested for the target compound.

Challenges and Limitations

  • Regioselectivity : Competing reactions at positions 5 and 6 complicate chloro substitution. Directed ortho-metalation using directing groups (e.g., carboxylic acids) improves selectivity but adds synthetic steps.

  • Fluorine Incorporation : Tetrafluoro groups induce steric and electronic effects that hinder cyclization. Pre-fluorinated building blocks (e.g., tetrafluoroethylene glycol) mitigate this but are costly.

  • Yield Optimization : Side products like dehalogenated derivatives or over-fluorinated species necessitate rigorous purification via column chromatography or recrystallization .

Chemical Reactions Analysis

6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products.

Scientific Research Applications

6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrafluoro and nitro substituents distinguish it from analogs like 9l–9n , which feature benzodioxolyl or methoxybenzylidene groups.
  • Synthesis of benzodioxine derivatives often involves condensation reactions with aldehydes or reductive amination, as seen in Compounds 9l–9n and 3 .

Key Observations :

  • 9j and 9n demonstrate superior selectivity for SsCK1 due to para-hydroxyl and bulky arylidene groups .
  • The benzodioxin-6-yl group in 9i reduces SsCK1 inhibition but retains activity against cancer cell lines .

Key Observations :

  • Chloro and fluoro substituents increase molecular weight and density compared to non-halogenated analogs.
  • Safety profiles vary; brominated analogs like 7-bromo-3,4-dihydronaphthalen-1-one carry irritant risks .

Biological Activity

6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine is a synthetic compound belonging to the class of benzo[dioxins], characterized by its unique halogenated structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine is C8H3ClF4O2C_8H_3ClF_4O_2. The compound features a chloro group and multiple fluorine substituents that significantly influence its chemical reactivity and biological interactions.

PropertyValue
IUPAC Name6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine
Molecular Weight238.56 g/mol
InChI KeyZDMFRYWOGKBNEQ-UHFFFAOYSA-N

The biological activity of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine is primarily mediated through its interaction with specific molecular targets. The compound forms stable complexes with biomolecules, leading to alterations in their activity and function. Ongoing research aims to elucidate the exact molecular pathways involved in these interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against the Hep3B liver cancer cell line. The investigation revealed that this compound induced cell cycle arrest at the G2-M phase and reduced α-fetoprotein secretion levels significantly compared to untreated controls .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Effect on Cell Cycle
Compound 2aHep3B7.4G2-M phase arrest
DoxorubicinHep3B7.4G2-M phase arrest

Antioxidant Properties

In addition to anticancer activity, benzodioxole derivatives have shown promising antioxidant effects. The DPPH assay indicated that certain derivatives possess significant free radical scavenging capabilities. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Activity : A study assessed the efficacy of benzodioxole derivatives against liver cancer cells. Compound 2a exhibited an IC50 value comparable to doxorubicin and induced notable cell cycle perturbations .
  • Antioxidant Evaluation : A series of synthesized compounds were tested for antioxidant activity using the DPPH method. The results indicated that certain derivatives had strong scavenging effects compared to standard antioxidants like Trolox .

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthetic routes for fluorinated benzodioxines often involve halogenation or substitution reactions. For example, LiAlH₄ reduction in THF has been used to synthesize analogous compounds like 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine, achieving yields of 53–61% under inert atmospheres . Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve selectivity in hydrogenation steps.
  • Temperature control : Reactions under reflux (e.g., 16 hours at ~80°C) enhance completion rates .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane effectively isolates target compounds .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine substituents and their electronic environments (e.g., CF₃ groups at δ −60 to −70 ppm) .
  • ¹H/¹³C NMR : Resolves dihydro-benzo[1,4]dioxine protons (δ 4.3–4.5 ppm for methylene groups) and distinguishes chlorine/fluorine effects on aromatic carbons .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns unique to fluorinated/chlorinated analogs .

Advanced: How do chlorine and fluorine substituents influence the reactivity of this compound in substitution reactions?

Methodological Answer:

  • Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Chlorine’s moderate electronegativity allows for nucleophilic displacement under SNAr conditions .
  • Steric Hindrance : The tetrafluoro configuration reduces steric accessibility, favoring reactions at the chloro-substituted position. Computational studies (DFT) can predict regioselectivity .
  • Experimental Validation : Use halogen exchange reactions (e.g., with KF/18-crown-6) to probe substituent lability .

Advanced: What strategies resolve discrepancies in biological activity data between this compound and its analogs?

Methodological Answer:

  • Comparative Binding Assays : Test analogs (e.g., nitro- or hydroxymethyl-substituted derivatives) against target enzymes (e.g., PI3K) to identify substituent-dependent activity trends .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between fluorinated/chlorinated groups and protein active sites .
  • Meta-Analysis : Cross-reference toxicity data from chlorinated dioxin databases (e.g., EPA DSSTox) to contextualize bioactivity .

Basic: How should researchers design in vitro assays to assess enzymatic inhibition potential?

Methodological Answer:

  • Enzyme Selection : Prioritize targets with known fluorinated ligand interactions (e.g., PI3K, cytochrome P450) .
  • Assay Parameters : Use kinetic assays (e.g., fluorogenic substrates) with varying inhibitor concentrations (0.1–100 µM) to calculate IC₅₀ values.
  • Controls : Include non-fluorinated analogs (e.g., 1-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxane) to isolate fluorine-specific effects .

Advanced: How can computational methods predict binding affinity, and what validation is required?

Methodological Answer:

  • Molecular Docking : Generate ligand-receptor poses using software like Schrödinger Maestro. Focus on halogen bonding between fluorine/chlorine and protein residues .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between substituents (e.g., Cl vs. CF₃) .
  • Experimental Validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: How do synthetic approaches differ between fluorinated and non-fluorinated analogs?

Methodological Answer:

  • Fluorination Challenges : Fluorinated precursors (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) require anhydrous conditions to avoid hydrolysis .
  • Reagent Compatibility : Use fluorophilic catalysts (e.g., BINAP-Pd) to enhance coupling reaction yields .
  • Safety Protocols : Fluorinated intermediates may generate HF; employ Teflon-lined reactors and neutralization traps .

Advanced: What crystallization techniques address polymorphism in derivatives?

Methodological Answer:

  • Solvent Evaporation : Use mixed solvents (e.g., ethanol/water) to slow crystallization and favor single-crystal formation .
  • Polymorph Screening : Test 5–10 solvent systems (e.g., DMSO, acetonitrile) under varying temperatures (−20°C to 50°C).
  • X-ray Crystallography : Resolve crystal packing using synchrotron radiation (e.g., 0.5 Å resolution) to confirm fluorinated substituent orientations .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradients) to separate chlorinated byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to precipitate pure crystals .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Advanced: How can unexpected byproducts during synthesis be mechanistically explained?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated or oxidized species) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to detect transient intermediates (e.g., epoxide formation).
  • DFT Calculations : Model reaction pathways to identify energy barriers leading to byproducts (e.g., competing SN1/SN2 mechanisms) .

Notes

  • References : Ensure citations align with evidence IDs (e.g., for synthesis methods).
  • Data Contradictions : Cross-validate findings using multiple techniques (e.g., NMR + X-ray).
  • Safety : Follow lab protocols for handling fluorinated/chlorinated compounds (e.g., fume hoods, PPE) .

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